![molecular formula C11H21ClN2O B1394039 [4-(Aminomethyl)piperidin-1-yl](cyclobutyl)methanone hydrochloride CAS No. 1286273-63-9](/img/structure/B1394039.png)
[4-(Aminomethyl)piperidin-1-yl](cyclobutyl)methanone hydrochloride
Overview
Description
4-(Aminomethyl)piperidin-1-yl](cyclobutyl)methanone hydrochloride (4-AMPCBH) is an organic compound with a unique cyclobutyl-containing piperidine ring. It is a highly versatile compound and is used in a variety of scientific research applications. 4-AMPCBH has a wide range of biochemical and physiological effects and is used in laboratory experiments for its advantages.
Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, serving as building blocks for various drugs. The compound can be used in intra- and intermolecular reactions to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These processes are vital for creating biologically active molecules that can lead to the development of new medications .
Pharmacological Applications
Due to the presence of the piperidine moiety, this compound has potential pharmacological applications. Piperidine derivatives are found in over twenty classes of pharmaceuticals, including alkaloids. They are often explored for their biological activity and could be used in the discovery and evaluation of potential drugs .
Development of Dual Inhibitors
The structural features of this compound make it a candidate for designing dual inhibitors. For instance, derivatives of piperidine have been used to create clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors. This application is significant in the treatment of certain types of cancer .
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-cyclobutylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c12-8-9-4-6-13(7-5-9)11(14)10-2-1-3-10;/h9-10H,1-8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLGEMHNHQGTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl](cyclobutyl)methanone hydrochloride | |
CAS RN |
1286273-63-9 | |
Record name | Methanone, [4-(aminomethyl)-1-piperidinyl]cyclobutyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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